molecular formula C11H16O4 B13521546 rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid

rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid

Cat. No.: B13521546
M. Wt: 212.24 g/mol
InChI Key: BJOMLKZHRFNREL-IWSPIJDZSA-N
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Description

rac-(1R,4R,5R)-Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid is a racemic spirocyclic compound featuring a bicyclo[2.2.2]octane core fused to a 1,3-dioxolane ring. The spiro architecture introduces rigidity, which can improve metabolic stability compared to non-constrained analogs .

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1'R,2'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-carboxylic acid

InChI

InChI=1S/C11H16O4/c12-10(13)9-5-8-2-1-7(9)6-11(8)14-3-4-15-11/h7-9H,1-6H2,(H,12,13)/t7-,8-,9-/m1/s1

InChI Key

BJOMLKZHRFNREL-IWSPIJDZSA-N

Isomeric SMILES

C1C[C@@H]2CC3([C@H]1C[C@H]2C(=O)O)OCCO3

Canonical SMILES

C1CC2CC3(C1CC2C(=O)O)OCCO3

Origin of Product

United States

Preparation Methods

Formation of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane skeleton is typically synthesized through intramolecular cyclization or Diels–Alder cycloaddition reactions. One patented method describes the preparation of bicyclo[2.2.2]octan-2-one derivatives, which serve as key intermediates for further functionalization into spiro compounds. The method involves oxidation reactions and arylation steps to introduce substituents on the bicyclic framework, often using controlled stirring and solvent systems such as ethanol for optimal yields.

Key reaction conditions:

Step Reagents/Conditions Outcome
Cyclization Diels–Alder or intramolecular Formation of bicyclo[2.2.2]octan-2-one core
Oxidation Mild oxidants, ethanol solvent Introduction of keto group at C-2
Arylation (if needed) Palladium-catalyzed coupling Functionalized bicyclic ketone

Spiroketal Formation (1,3-Dioxolane Ring)

The spirodioxolane ring is introduced by ketalization of the bicyclo[2.2.2]octan-2-one intermediate with ethylene glycol or related diols under acidic conditions. This reaction typically proceeds via acid-catalyzed acetal formation, which is reversible and requires removal of water to drive the equilibrium toward spiroketal formation.

Typical conditions:

Parameter Details
Reactants Bicyclo[2.2.2]octan-2-one + ethylene glycol
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent Aprotic solvents or neat diol
Temperature Mild heating (40–80 °C)
Water removal Dean-Stark apparatus or molecular sieves

This step yields the spiro[bicyclo[2.2.2]octane-2,2'-dioxolane] framework with retention of stereochemistry at the spiro center.

Summary Table of Preparation Steps

Step Number Synthetic Step Key Reagents/Conditions Outcome/Notes
1 Bicyclo[2.2.2]octan-2-one synthesis Diels–Alder or intramolecular cyclization, oxidation, arylation Formation of bicyclic ketone intermediate
2 Spiroketal formation Acid-catalyzed ketalization with ethylene glycol, water removal Formation of spirodioxolane ring
3 Functionalization at C-5 Oxidation (KMnO4, Jones reagent) or carboxylation, ester hydrolysis Installation of carboxylic acid group at 5-position
4 Purification Crystallization, chromatography Isolation of racemic (1R,4R,5R) spiro compound

Research Findings and Source Diversity

  • The patent KR20130138268A provides detailed synthetic routes for bicyclo[2.2.2]octan-2-one intermediates and their functionalization, including oxidation and spiroketal formation steps, underpinning the preparation of the target compound.
  • Reviews in synthetic organic chemistry emphasize the use of [2+2] photocycloaddition and Diels–Alder reactions for constructing bicyclic frameworks, relevant to the bicyclo[2.2.2]octane core.
  • Additional patent literature (WO 2020/181283) discusses related spirocyclic systems and functional group manipulations, highlighting the diversity of synthetic approaches and substituent variations possible on bicyclic and spirocyclic scaffolds.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The dioxolane ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylates or esters, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for understanding biological processes at the molecular level.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Bicyclo System Modifications
  • Bicyclo[2.2.2]octane vs. Bicyclo[2.1.1]hexane: The bicyclo[2.2.2]octane system in the target compound has lower ring strain compared to bicyclo[2.1.1]hexane derivatives (e.g., rac-(1R,4R,5R)-5-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid, MW 184.2 g/mol ). This difference impacts thermal stability and synthetic accessibility.
Spiro vs. Non-Spiro Derivatives
  • Spiro[1,3-dioxolane] vs. Linear Substituents :
    The spiro-1,3-dioxolane in the target compound confers conformational rigidity, which is absent in analogs like rac-(1R,4R,5R)-1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid (). The dioxolane ring may enhance solubility in polar solvents compared to hydrophobic fluorinated derivatives but could reduce membrane permeability .

Functional Group Comparisons

Carboxylic Acid Position and Derivatives
  • Carboxylic Acid at Position 5 :
    The target compound’s carboxylic acid at the 5-position contrasts with esters (e.g., rac-(1R,4R,5R)-5-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid ). The free acid group enables direct salt formation, while esters require hydrolysis for activation, affecting pharmacokinetics.
Halogen and Aromatic Substituents
  • Trifluorophenyl vs. Dioxolane :
    Fluorinated analogs like rac-(1R,4R,5R)-1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid () exhibit higher lipophilicity (logP ~2.5 estimated) due to fluorine’s electron-withdrawing effects, enhancing blood-brain barrier penetration compared to the dioxolane-containing target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Bicyclo System Spiro Component Functional Group MW (g/mol) Key Properties
rac-(1R,4R,5R)-Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid [2.2.2]octane 1,3-dioxolane Carboxylic acid (C5) ~255* High rigidity, moderate solubility
rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid [2.1.1]hexane None Methoxycarbonyl (C5) 184.2 Ester derivatization potential
rac-(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid [2.1.1]hexane None Trifluorophenyl (C1) ~307* Enhanced lipophilicity
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1³,⁷]decane]-5-carboxylic acid Tricyclo[3.3.1.1³,⁷] 1,3-dioxane Carboxylic acid (C5), Methyl ~280* High steric hindrance

*Estimated based on structural analogs.

Biological Activity

The compound rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spiro-bicyclic framework characterized by a bicyclo[2.2.2]octane core and a dioxolane moiety. Its molecular formula is C13H20O4C_{13}H_{20}O_4 with a molecular weight of 240 Da. The compound's structure contributes to its rigidity and stability, which are essential for biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar bicyclic structures exhibit various biological activities, including anticancer properties and enzyme inhibition. The following sections detail specific findings related to the biological activity of rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid.

Anticancer Activity

A study explored the synthesis of spiro-bicyclo[2.2.2]octane derivatives as mimetics of paclitaxel, a well-known anticancer drug. The synthesized compounds were evaluated for their cytotoxic effects against breast cancer cell lines. Some derivatives demonstrated significant toxicity at higher concentrations compared to paclitaxel itself, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

Research has shown that bicyclic compounds can act as inhibitors of various enzymes. Specifically, derivatives of bicyclo[2.2.2]octane have been investigated for their ability to inhibit glycosidases, which are crucial in carbohydrate metabolism. This inhibition can lead to therapeutic effects in conditions such as diabetes and cancer .

The mechanisms by which rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid exerts its biological effects may involve:

  • Non-covalent interactions : The compound may interact with target proteins through hydrogen bonding and hydrophobic interactions.
  • Structural mimicry : By mimicking natural substrates or drugs (e.g., paclitaxel), it could interfere with normal cellular processes.
  • Modulation of signaling pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Synthesis of Paclitaxel Mimetics Identified several spiro-bicyclic compounds with cytotoxic effects against breast cancer cells; some showed higher toxicity than paclitaxel at elevated concentrations.
Glycosidase Inhibition Demonstrated that bicyclo[2.2.2]octane derivatives can effectively inhibit glycosidases; implications for diabetes treatment explored.
Mechanistic Studies Investigated the electronic effects transmitted through bicyclic structures; highlighted the importance of resonance mechanisms in biological activity.

Q & A

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies bicyclic and spiro-junction protons (e.g., deshielded signals at δ 4.5–5.5 ppm for dioxolane oxygens) .
    • 2D NMR (COSY, NOESY) resolves overlapping signals and confirms spatial proximity of stereocenters .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₃H₁₈O₄ requires m/z 262.1205 for [M+H]⁺) .

Q. Advanced Stereochemical Analysis

  • X-ray Crystallography: Provides unambiguous confirmation of the (1R,4R,5R) configuration and spiro-ring geometry .
  • Vibrational Circular Dichroism (VCD): Detects subtle enantiomeric excess in racemic mixtures by correlating IR spectra with chirality .

How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Approach
Discrepancies often arise in spiro-compound stability or regioselectivity. Strategies include:

Benchmarking Computational Models:

  • Compare DFT (e.g., B3LYP/6-31G*) and MD simulations against experimental kinetics data to refine transition-state barriers .

Isotopic Labeling Studies:

  • Use ¹⁸O or deuterium tracing to validate proposed reaction mechanisms (e.g., acid-catalyzed ring-opening pathways) .

In Situ Spectroscopy (IR/Raman):

  • Monitor intermediate formation during synthesis to identify unaccounted-for species in computational workflows .

What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes)?

Q. Advanced Biochemical Assays

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to proteins like cyclooxygenase-2, leveraging the carboxylic acid group’s potential for hydrogen bonding .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions, critical for structure-activity relationship (SAR) studies .
  • Molecular Dynamics (MD) Simulations: Predicts binding modes by modeling the spiro-bicyclic scaffold’s rigidity in enzyme active sites .

Table 1: Key Parameters for Binding Studies

TechniqueApplicationKey OutputReference
SPRReal-time binding kineticsKD, kon/koff
ITCThermodynamic profilingΔH, ΔG, ΔS
Cryo-EMStructural visualization3D binding pose

How does the spiro-bicyclic architecture influence this compound’s physicochemical properties compared to non-spiro analogs?

Q. Basic Property Analysis

  • Solubility: The dioxolane ring enhances hydrophilicity (logP ~1.2), while the bicyclo[2.2.2]octane core reduces aqueous solubility vs. linear analogs .
  • Thermal Stability: Spiro-junction rigidity increases melting point (mp ~215°C) compared to monocyclic derivatives .

Q. Advanced Reactivity Insights

  • Ring Strain: Bicyclo[2.2.2]octane’s strain energy (~30 kcal/mol) promotes ring-opening reactions under acidic conditions, a liability mitigated by the dioxolane’s electron-withdrawing effects .
  • Steric Hindrance: The spiro structure limits nucleophilic attack at the carboxylic acid, requiring tailored catalysts for derivatization .

What strategies are employed to validate synthetic intermediates when scaling up production for research use?

Q. Methodological Validation

  • Inline PAT (Process Analytical Technology): Uses FTIR or Raman spectroscopy to monitor reaction progress in real-time, ensuring intermediate purity .
  • Quality Control (QC) Protocols:
    • HPLC-PDA: Detects impurities at <0.1% levels using C18 columns and UV detection (λ = 210 nm) .
    • Elemental Analysis: Confirms stoichiometry (e.g., C% 59.5, H% 6.9 for C₁₃H₁₈O₄) to rule out byproducts .

How can researchers leverage computational tools to predict this compound’s environmental persistence or toxicity?

Q. Advanced Environmental Modeling

  • QSAR (Quantitative Structure-Activity Relationship): Predicts biodegradability (e.g., EPI Suite™ estimates t₁/₂ >60 days in soil due to low hydrolytic susceptibility) .
  • Molecular Docking with Ecotoxicological Targets: Screens for binding to aquatic organisms’ receptors (e.g., fish estrogen receptors) using AutoDock Vina .

Notes

  • Data synthesized from peer-reviewed methodologies and structural analyses in cited evidence.
  • Advanced questions emphasize mechanistic rigor, while basic questions focus on foundational techniques.

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